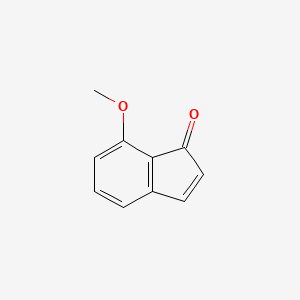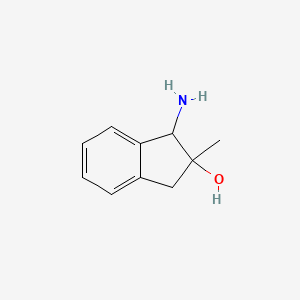
5,7-Dimethylindan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dimethylindan-4-ol is an organic compound with the molecular formula C11H14O It is a derivative of indan, characterized by the presence of two methyl groups at the 5 and 7 positions and a hydroxyl group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylindan-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 3-Buten-1-one, 2-methyl-1-[2-(1-methylethenyl)-1-cyclopenten-1-yl]-, the compound can be synthesized through a series of reactions including cyclization and reduction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and pressures to facilitate the desired chemical transformations.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dimethylindan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 5,7-Dimethylindan-4-one, while reduction can produce different alcohol derivatives.
Aplicaciones Científicas De Investigación
5,7-Dimethylindan-4-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins
Mecanismo De Acción
The mechanism of action of 5,7-Dimethylindan-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5,7-Dimethylindan-4-ol include other indan derivatives such as 4,7-Dimethylindan and 5,7-Dimethylindan-4-one .
Uniqueness
What sets this compound apart from similar compounds is the presence of the hydroxyl group at the 4 position, which imparts unique chemical properties and reactivity
Propiedades
Número CAS |
84540-52-3 |
|---|---|
Fórmula molecular |
C11H14O |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
5,7-dimethyl-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C11H14O/c1-7-6-8(2)11(12)10-5-3-4-9(7)10/h6,12H,3-5H2,1-2H3 |
Clave InChI |
VTGAESTYJTVWSC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=C1CCC2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11918928.png)


![1,4,8-Triazaspiro[5.5]undecane](/img/structure/B11918952.png)

![2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B11918955.png)
![2h-Furo[3,2-e]indole](/img/structure/B11918956.png)
![1H-Thieno[3,2-c]pyrazole-5-carbaldehyde](/img/structure/B11918962.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, (S)-(9CI)](/img/structure/B11918964.png)




![1-[2-(Trimethylsilyl)ethyl]azetidine](/img/structure/B11918998.png)
